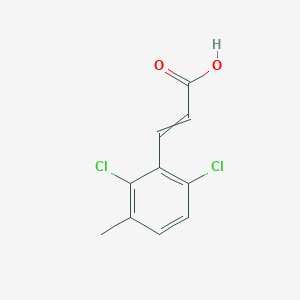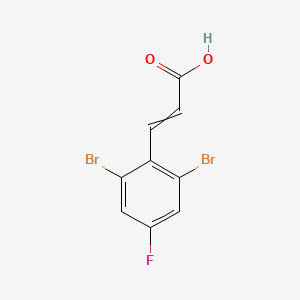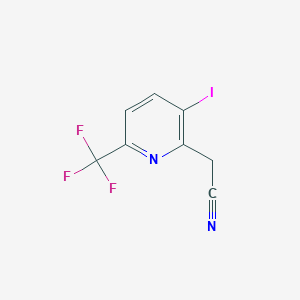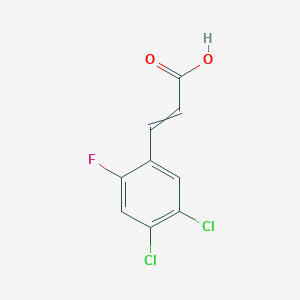![molecular formula C9H14N2O2 B1413715 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol CAS No. 90565-85-8](/img/structure/B1413715.png)
2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol
説明
2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol, also known as 2-HEPA, is a small molecule with a diverse range of applications in science and medicine. It has been used in a variety of different fields, including biochemistry, physiology, and pharmacology. In
科学的研究の応用
Synthesis and Applications in Chemistry
Antimicrobial Activity : A study conducted by Patel, Agravat, and Shaikh (2011) synthesized compounds related to 2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol, which exhibited modest antimicrobial activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Synthesis and Characterization : Korošec et al. (2006) developed a novel synthetic route for a compound similar to this compound, focusing on its conformation and stereodynamics, which could be relevant in further chemical applications (Korošec et al., 2006).
Copper Coordination and Oxidation Activity : Jehdaramarn et al. (2018) examined the effects of hydroxyl groups and ligand chain length on copper coordination, including compounds structurally related to this compound, highlighting its potential in catalytic processes (Jehdaramarn et al., 2018).
Chemical Reactions and Properties
Hydroxyl-Directed Methanolysis : Sammakia and Hurley (2000) explored the use of 2-acyl-4-aminopyridines, related to the compound , for hydroxyl-directed methanolysis of esters, indicating a potential role in chemical synthesis and reactions (Sammakia & Hurley, 2000).
Reaction with Pyridine-2-carbaldehyde : Mardani et al. (2019) studied the reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde, a process closely related to the compound of interest, showing its potential in forming complex compounds with copper and cadmium (Mardani et al., 2019).
Photophysics and Proton Transfer : Behera, Karak, and Krishnamoorthy (2015) investigated the photophysical characteristics of compounds similar to this compound, highlighting the competition between intramolecular charge transfer and proton transfer processes (Behera, Karak, & Krishnamoorthy, 2015).
作用機序
- Some related compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides, have been studied for their anti-inflammatory properties . These compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. COX-1 and COX-2 are the two isoforms of COX, with COX-1 being constitutively expressed and COX-2 induced during inflammation.
Target of Action
Pharmacokinetics
- The compound’s absorption properties are not available in the data I found. No information on volume of distribution. The compound may undergo metabolism by plasma α-amylase. Smaller molecules are excreted in urine, while larger ones are metabolized before renal excretion .
生化学分析
Biochemical Properties
2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptor tyrosine kinases, which are crucial for cell signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to form hydrogen bonds and its hydrophilic nature contribute to its interactions with biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cancer cell lines, this compound can alter the cell cycle progression, leading to cell cycle arrest at specific phases. Additionally, it can impact gene expression by either upregulating or downregulating the transcription of specific genes involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged cell cycle arrest and changes in metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including organ toxicity and metabolic disturbances. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as its hydrophilicity and the presence of specific transporters that facilitate its uptake and efflux.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action.
特性
IUPAC Name |
2-(2-hydroxyethylamino)-1-pyridin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-5-4-11-7-9(13)8-2-1-3-10-6-8/h1-3,6,9,11-13H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYSDWLGFVSSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CNCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)

![{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride](/img/structure/B1413641.png)

![5-Isopropyl-1-[(4-methylphenyl)sulfonyl]-1h-pyrazol-3-amine](/img/structure/B1413646.png)

![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B1413649.png)

![tert-Butyl 3-([(2-hydroxyethyl)amino]methyl)-2,5-dihydro-1h-pyrrole-1-carboxylate](/img/structure/B1413651.png)
![3-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1413653.png)

